2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with amino, cyano, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-cyanoacetamide with formamide in the presence of a base can yield the imidazole ring system
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-cyano-1H-imidazole-5-carboxylic acid: Lacks the methyl group, offering different reactivity and properties.
4-cyano-1-methyl-1H-imidazole-5-carboxylic acid: Lacks the amino group, affecting its biological activity.
2-amino-1-methyl-1H-imidazole-5-carboxylic acid: Lacks the cyano group, altering its chemical reactivity.
Uniqueness
2-amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-cyano-3-methylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4(5(11)12)3(2-7)9-6(10)8/h1H3,(H2,8,9)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJUVMHLLXQAAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1N)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665297 |
Source
|
Record name | 2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146091-59-0 |
Source
|
Record name | 2-Amino-4-cyano-1-methyl-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.